

synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid from indene

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Compound of Interest

Compound Name: 2,3-Dihydro-1H-indene-1-carboxylic acid

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An Application Note for the Synthesis of **2,3-Dihydro-1H-indene-1-carboxylic Acid** from Indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of **2,3-Dihydro-1H-indene-1-carboxylic acid**, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and reproducible two-step synthetic route starting from commercially available indene. The process involves an initial base-mediated carboxylation of indene to form the intermediate, 1H-indene-1-carboxylic acid, followed by a catalytic hydrogenation to yield the saturated target molecule. This guide emphasizes the mechanistic rationale behind the procedural steps, comprehensive safety protocols, and detailed methods for the characterization of the final product.

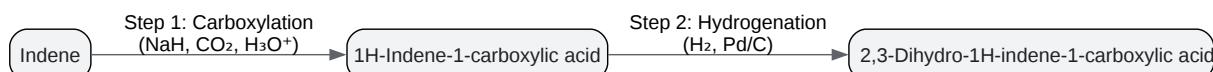
Introduction and Synthetic Strategy

2,3-Dihydro-1H-indene-1-carboxylic acid, also known as 1-indan-carboxylic acid, is a key structural motif found in numerous biologically active compounds and is utilized as a precursor in the synthesis of more complex molecules. Its rigid bicyclic structure makes it an attractive scaffold for designing ligands for various biological targets.

The synthesis from indene is predicated on the unique acidity of the C1 protons. The methylene protons of indene are significantly more acidic than typical allylic protons due to the formation of the indenyl anion upon deprotonation. This anion is a highly stabilized, aromatic species (conforming to Hückel's rule with 10 π -electrons), making it an excellent nucleophile.

Our synthetic strategy is a logical two-step process designed for clarity and high yield:

- Carboxylation: Deprotonation of indene with a strong base to form the nucleophilic indenyl anion, which is subsequently trapped with carbon dioxide (as dry ice) to form 1H-indene-1-carboxylic acid after an acidic workup.
- Hydrogenation: Selective reduction of the double bond within the five-membered ring of the intermediate via catalytic hydrogenation to yield the final saturated product, **2,3-Dihydro-1H-indene-1-carboxylic acid**.

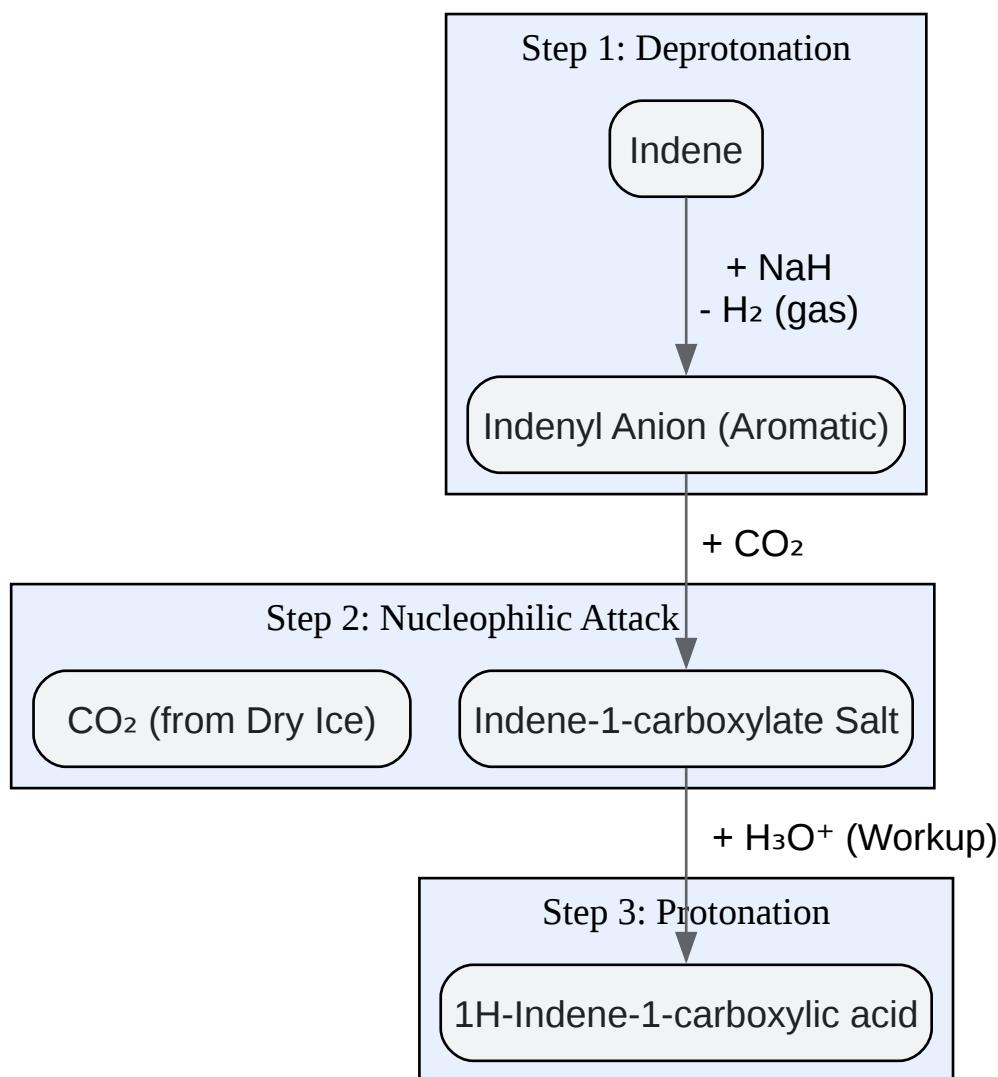


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Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 1H-Indene-1-carboxylic Acid Reaction Mechanism

The reaction begins with the deprotonation of indene at the C1 position using a strong, non-nucleophilic base like sodium hydride (NaH). This generates the aromatic indenyl anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated during an acidic workup to yield the carboxylic acid intermediate.



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Caption: Mechanism for the carboxylation of indene.

Reagents and Materials

Reagent/Material	Formula	MW (g/mol)	Concentration/Purity	Amount	Hazards
Indene	C ₉ H ₈	116.16	99%	10.0 g (86.1 mmol)	Flammable, Irritant[1][2]
Sodium Hydride	NaH	24.00	60% dispersion in oil	4.13 g (103.3 mmol)	Flammable solid, Water-reactive
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	Anhydrous	200 mL	Highly Flammable, Peroxide-former
Dry Ice (Solid CO ₂)	CO ₂	44.01	-	~100 g	Cryogenic Hazard
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	Anhydrous	250 mL	Highly Flammable, Peroxide-former
Hydrochloric Acid	HCl	36.46	2 M (aqueous)	~150 mL	Corrosive[3]
Magnesium Sulfate	MgSO ₄	120.37	Anhydrous	~20 g	Irritant

Experimental Protocol

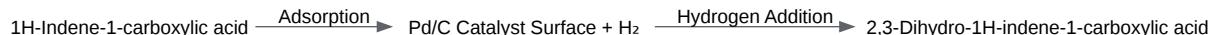
- Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the glassware under a stream of dry nitrogen and allow it to cool to room temperature.
- Reagent Addition: Under a positive pressure of nitrogen, add the 60% sodium hydride dispersion (4.13 g) to the flask. Wash the mineral oil from the NaH by adding anhydrous hexane (2 x 30 mL), stirring, allowing the NaH to settle, and removing the hexane via cannula. Carefully add 150 mL of anhydrous THF.

- Indene Addition: Dissolve indene (10.0 g) in 50 mL of anhydrous THF. Using a syringe, add the indene solution dropwise to the stirred NaH suspension over 30 minutes. The mixture will warm up, and hydrogen gas will evolve.
- Anion Formation: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete deprotonation. The solution should turn a deep reddish-brown, indicating the formation of the indenyl anion. Cool the mixture to room temperature.
- Carboxylation: In a separate 1 L beaker, place approximately 100 g of crushed dry ice. Cautiously and slowly pour the indenyl anion solution over the dry ice with gentle swirling. A vigorous reaction will occur as the CO₂ sublimes.
- Workup: Allow the beaker to stand until the excess dry ice has completely sublimated and the mixture has reached room temperature. Add 100 mL of water to the residue. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted indene and mineral oil.
- Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 2 M HCl until the pH is ~1-2. A precipitate of 1H-indene-1-carboxylic acid will form.
- Extraction & Isolation: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Recrystallize from a mixture of hexane and ethyl acetate to afford pure 1H-indene-1-carboxylic acid as a solid.

Part II: Synthesis of 2,3-Dihydro-1H-indene-1-carboxylic Acid

Reaction Mechanism

This step involves the heterogeneous catalytic hydrogenation of the alkene functionality in the five-membered ring. The substrate adsorbs onto the surface of the palladium catalyst, followed by the delivery of hydrogen atoms, which add across the double bond in a syn-fashion to yield the saturated product.

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Caption: Catalytic hydrogenation workflow.

Reagents and Materials

Reagent/Material	Formula	MW (g/mol)	Purity	Amount	Hazards
1H-Indene-1-carboxylic acid	C ₁₀ H ₈ O ₂	160.17	>95%	5.0 g (31.2 mmol)	Irritant
Palladium on Carbon	Pd/C	-	10 wt. %	250 mg	Pyrophoric when dry/with H ₂
Ethanol	C ₂ H ₅ OH	46.07	200 Proof	100 mL	Flammable
Hydrogen Gas	H ₂	2.02	High Purity	1-3 atm	Extremely Flammable

Experimental Protocol

- Setup: To a 250 mL heavy-walled hydrogenation flask, add 1H-indene-1-carboxylic acid (5.0 g) and ethanol (100 mL). Stir until the solid is fully dissolved.
- Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the flask under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric and should not be allowed to become dry in the presence of air.
- Hydrogenation: Securely attach the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 40 psi (approx. 2.7 atm) with hydrogen.

- Reaction: Shake or vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by observing the pressure drop on the hydrogen tank gauge. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.
- Catalyst Removal: Vent the hydrogen from the reaction vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry out completely as it can ignite. Wash the filter cake with a small amount of ethanol.
- Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure. The resulting solid is **2,3-Dihydro-1H-indene-1-carboxylic acid**, which is often of sufficient purity for subsequent use. If needed, recrystallization from ethanol/water can be performed.

Characterization of Final Product

The identity and purity of the synthesized **2,3-Dihydro-1H-indene-1-carboxylic acid** should be confirmed by standard analytical techniques.

Analysis	Expected Result
Appearance	White to off-white solid
Melting Point	59-61 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.20-7.35 (m, 4H, Ar-H), 4.05 (t, J=8.0 Hz, 1H, CH-COOH), 3.00 (m, 1H, Ar-CH ₂), 2.80 (m, 1H, Ar-CH ₂), 2.55 (m, 1H, CH ₂), 2.25 (m, 1H, CH ₂)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 181.5, 144.2, 141.8, 127.5, 126.8, 125.0, 124.5, 48.5, 31.0, 30.5
IR (KBr, cm ⁻¹)	2950-3100 (O-H broad), 1705 (C=O), 1460, 1290, 940
MS (ESI-)	m/z 161.1 [M-H] ⁻

Safety and Handling

- General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[4] An emergency eyewash and safety shower must be readily accessible.
- Indene: Indene is flammable and can cause skin and eye irritation.[1] It is incompatible with strong acids and oxidizing agents and should be stored away from sunlight and air to prevent polymerization.[1]
- Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere.
- Strong Acids/Bases: Handle strong acids and bases with extreme care as they are corrosive and can cause severe burns.[3][5] Always add acid to water, never the other way around.
- Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The Pd/C catalyst can be pyrophoric, especially after use and when exposed to air. The catalyst should be kept wet during filtration and disposed of properly.

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